3-Chloro-6-(chloromethyl)pyridazine

Description

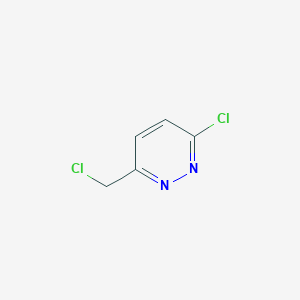

Structure

2D Structure

Properties

IUPAC Name |

3-chloro-6-(chloromethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-4-1-2-5(7)9-8-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFUSBPVIYJBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626249 | |

| Record name | 3-Chloro-6-(chloromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120276-59-7 | |

| Record name | 3-Chloro-6-(chloromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Pyridazine Scaffold

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-(chloromethyl)pyridazine

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry and materials science.[1] Its unique electronic properties, including a significant dipole moment and the ability to act as a hydrogen bond acceptor, make it a privileged scaffold for engaging with biological targets.[2] The inherent polarity of the pyridazine ring can also confer favorable pharmacokinetic properties, such as reduced metabolic liability and lower potential for off-target interactions like hERG channel inhibition.[2]

This guide focuses on a particularly versatile derivative: this compound. This compound features two distinct reactive sites: a chloro substituent on the electron-deficient pyridazine ring and a chloromethyl group. This dual reactivity makes it a highly valuable building block for creating diverse molecular libraries and as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[3] Understanding its fundamental physicochemical properties is therefore paramount for researchers, scientists, and drug development professionals seeking to leverage its synthetic potential.

Molecular Structure and Identification

A clear understanding of the molecular architecture is the foundation for interpreting its chemical behavior and physical properties.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 120276-59-7 | [4][5][6] |

| Molecular Formula | C₅H₄Cl₂N₂ | [6] |

| Molecular Weight | 163.01 g/mol | [6] |

| Canonical SMILES | ClCC1=CC=C(Cl)N=N1 | [6] |

| InChI Key | XWFUSBPVIYJBML-UHFFFAOYSA-N | [6] |

Physicochemical Properties: A Blend of Experimental Analogs and Computational Predictions

Direct experimental data for this compound is scarce in publicly accessible literature. Therefore, this section presents a combination of predicted values and experimental data from closely related structural analogs to provide a comprehensive physicochemical profile.

Table 2: Summary of Physicochemical Properties

| Property | Value (Predicted/Analog) | Method/Analog Compound | Source |

| Melting Point | 58-62 °C | Analog: 3-Chloro-6-methylpyridazine | [7] |

| Boiling Point | Not Available | - | [4][8] |

| Density | 1.410 g/cm³ | Predicted | [4] |

| Water Solubility | 1.44 mg/mL | Predicted (ESOL) | [6] |

| LogP (Lipophilicity) | 1.7 | Predicted (Consensus) | [6] |

| pKa | Weakly basic | General property of pyridazines | [2] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | Calculated | [6] |

-

Expert Insight: The introduction of the chloromethyl group in place of a methyl group (as in the analog) is expected to increase the melting point due to a higher molecular weight and stronger intermolecular dipole-dipole interactions. However, without experimental data, the value for 3-chloro-6-methylpyridazine serves as a useful, albeit likely lower, estimate. The predicted LogP of 1.7 suggests moderate lipophilicity, a desirable trait in many drug candidates for balancing aqueous solubility with membrane permeability.

Synthesis and Purification

The synthesis of this compound can be approached through several routes, typically involving the chlorination of a suitable precursor. A common and effective method involves the direct chlorination of 3-Chloro-6-methylpyridazine.

Synthetic Pathway:

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis via Radical Chlorination

This protocol is based on established methods for the chlorination of methyl groups on heteroaromatic rings.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 3-Chloro-6-methylpyridazine (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichlorobenzene.

-

Initiation: Add a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile) (0.05-0.1 eq).

-

Chlorination: While stirring the mixture, add N-chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Causality Behind Experimental Choices: The use of a radical initiator is crucial for the selective chlorination of the methyl group over potential reactions on the pyridazine ring. The choice of a non-polar solvent is to ensure the solubility of the starting material and to facilitate the radical reaction pathway. The aqueous workup is necessary to remove any remaining acidic byproducts and water-soluble impurities.

Spectroscopic and Chromatographic Characterization

Expected ¹H NMR (400 MHz, CDCl₃):

-

δ 7.6-7.8 ppm (d, 1H): This doublet corresponds to the proton at the C4 position of the pyridazine ring. It is coupled to the C5 proton.

-

δ 7.4-7.6 ppm (d, 1H): This doublet corresponds to the proton at the C5 position. It is coupled to the C4 proton.

-

δ 4.8-5.0 ppm (s, 2H): This singlet is characteristic of the two protons of the chloromethyl (-CH₂Cl) group. The deshielding effect of the adjacent chlorine atom and the pyridazine ring shifts this signal downfield.

Expected ¹³C NMR (100 MHz, CDCl₃):

-

δ ~155-160 ppm: Carbon at the C3 position (attached to chlorine).

-

δ ~150-155 ppm: Carbon at the C6 position (attached to the chloromethyl group).

-

δ ~125-130 ppm: Carbons at the C4 and C5 positions.

-

δ ~45-50 ppm: Carbon of the chloromethyl (-CH₂Cl) group.

Expected IR Spectroscopy (KBr Pellet):

-

~3050-3100 cm⁻¹: C-H stretching of the aromatic pyridazine ring.

-

~2950-3000 cm⁻¹: C-H stretching of the chloromethyl group.

-

~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyridazine ring.

-

~1000-1100 cm⁻¹: C-Cl stretching of the chloro group on the ring.

-

~700-800 cm⁻¹: C-Cl stretching of the chloromethyl group.

Expected Mass Spectrometry (EI):

The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 162. A characteristic isotopic pattern for a molecule containing two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ratio of approximately 9:6:1) would be a definitive feature. Fragmentation would likely involve the loss of a chlorine radical and the chloromethyl group.

Workflow for Characterization:

Caption: A typical workflow for the purification and characterization of the synthesized compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its two distinct electrophilic sites.

-

Nucleophilic Aromatic Substitution (SₙAr) at C3: The chlorine atom on the pyridazine ring is susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alcohols).[9] This reaction is facilitated by the electron-withdrawing nature of the two nitrogen atoms in the ring.[10]

-

Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group behaves as a typical benzylic-like halide, readily undergoing Sₙ2 reactions with nucleophiles. This allows for the introduction of various functional groups at the 6-position.

This dual reactivity allows for a stepwise and controlled functionalization of the pyridazine scaffold, making it an ideal starting material for building libraries of compounds for high-throughput screening. For instance, various amines can be introduced at the C3 position, followed by the displacement of the chlorine on the methyl group to create ether or thioether linkages.

Patents have described the use of related 3-chloro-6-substituted pyridazines as key intermediates in the synthesis of pharmacologically active agents, such as antihypertensive drugs that exhibit β-adrenergic blocking and vasodilator activity.[11]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, based on analogous compounds like 3-Chloro-6-methylpyridazine, appropriate precautions should be taken.[7]

-

Hazards: Likely to be harmful if swallowed, cause skin irritation, and potentially cause serious eye damage.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery and materials science. While a complete set of experimentally determined physicochemical data is not yet available in the literature, this guide provides a robust and scientifically grounded overview of its expected properties and behavior. By combining data from close structural analogs, computational predictions, and established chemical principles, researchers can confidently design synthetic strategies and anticipate the characteristics of this versatile molecule. The dual reactivity of this compound provides a powerful platform for the creation of novel chemical entities with diverse biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. sphinxsai.com [sphinxsai.com]

- 3. This compound hydrochloride [myskinrecipes.com]

- 4. 3-Chloro-6-chloromethylpyridazine | CAS#:120276-59-7 | Chemsrc [chemsrc.com]

- 5. 120276-59-7|this compound|BLD Pharm [bldpharm.com]

- 6. 120276-59-7 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 7. 3-氯-6-甲基哒嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 11. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Reactivity and Functionalization of 3-Chloro-6-(chloromethyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of novel therapeutics. Within this chemical class, 3-chloro-6-(chloromethyl)pyridazine stands out as a particularly versatile bifunctional building block. It possesses two distinct electrophilic sites: a reactive benzylic-type chloride in the chloromethyl group and a less reactive aryl chloride on the pyridazine ring. This dual reactivity opens up a vast landscape for synthetic exploration, allowing for selective and stepwise functionalization to generate complex molecular architectures.

This guide, intended for researchers and professionals in the chemical sciences, provides an in-depth exploration of the reactivity of this compound. It offers a mechanistic understanding of its dual nature and presents a practical framework for its selective functionalization, supported by established protocols for analogous systems and field-proven insights.

Part 1: Synthesis of this compound

The synthesis of this compound is not widely documented in publicly available literature. However, a plausible and common strategy involves the chlorination of a suitable precursor, such as 3-methyl-6-chloropyridazine. The chlorination of methyl groups on heteroaromatic rings can be achieved using various reagents, with N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) being a standard method.

Proposed Synthetic Protocol:

-

To a solution of 3-methyl-6-chloropyridazine (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene), add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq). The choice of a non-polar, halogenated solvent is crucial to prevent side reactions.

-

Heat the reaction mixture to reflux (typically 77-80°C for CCl₄) and monitor the progress by TLC or GC-MS. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining oxidant, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Potential impurities include unreacted starting material and dichlorinated byproducts. Careful control of stoichiometry and reaction time is essential for maximizing the yield of the desired monofunctionalized product.

Part 2: Understanding the Dual Reactivity: A Mechanistic Perspective

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. A clear understanding of the underlying electronic and mechanistic principles is paramount for designing selective functionalization strategies.

The Highly Reactive Chloromethyl Group

The chloromethyl group at the 6-position behaves as a benzylic-type halide. The C-Cl bond is activated by the adjacent pyridazine ring, which can stabilize the transition state of nucleophilic substitution reactions. This site is highly susceptible to classical bimolecular nucleophilic substitution (SN2) reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. These reactions typically proceed under relatively mild conditions, such as stirring at room temperature or with gentle heating.

The Less Reactive Aryl Chloride on the Pyridazine Ring

In contrast, the chlorine atom at the 3-position of the pyridazine ring is an aryl chloride. While the pyridazine ring is electron-deficient, which generally activates aryl halides towards nucleophilic aromatic substitution (SNAr), the 3-position is less activated compared to the 2- and 4-positions in other azine systems like pyridines and pyrimidines.[1] For a nucleophilic attack at the 3-position, the resulting negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogens through resonance, leading to a higher energy intermediate and a slower reaction rate.[1] Consequently, this aryl chloride is significantly less reactive towards classical SNAr reactions but is an excellent substrate for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

Strategy for Selective Functionalization

The marked difference in reactivity between the two chloro-substituents allows for a highly selective and stepwise functionalization approach. The more reactive chloromethyl group can be targeted first with common nucleophiles under mild conditions, leaving the aryl chloride untouched. Subsequently, the less reactive chloro group on the pyridazine ring can be functionalized using more forcing conditions or, more elegantly, through palladium-catalyzed cross-coupling reactions.

Caption: Decision workflow for selective functionalization.

Part 3: Selective Functionalization of the Chloromethyl Group

The high reactivity of the chloromethyl group allows for its selective modification in the presence of the less reactive aryl chloride.

O-Nucleophiles (Williamson Ether Synthesis)

Reaction with alcohols or phenols in the presence of a base provides the corresponding ethers. A recent publication describes the synthesis of 6-chloro-3-[(4-fluorophenoxy)methyl][2][3][4]triazolo[4,3-b]pyridazine, highlighting the reactivity of a chloromethyl group on a related pyridazine scaffold.[5]

Experimental Protocol (General):

-

To a solution of the alcohol or phenol (1.1 eq) in a polar aprotic solvent like DMF or THF, add a base such as sodium hydride (1.2 eq) or potassium carbonate (2.0 eq) at 0°C. Stir for 30 minutes to generate the alkoxide or phenoxide.

-

Add a solution of this compound (1.0 eq) in the same solvent dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

| Nucleophile | Base | Solvent | Temperature | Time (h) | Yield (%) |

| Ethanol | NaH | THF | rt | 4 | >90 (expected) |

| Phenol | K₂CO₃ | DMF | 60°C | 6 | >85 (expected) |

| 4-Fluorophenol | K₂CO₃ | Acetonitrile | Reflux | 5 | High (inferred)[5] |

Table 1: Representative conditions for Williamson ether synthesis. Yields are estimated based on standard reactivity patterns.

N-Nucleophiles (Amination)

Primary and secondary amines readily displace the chloride to form the corresponding secondary or tertiary amines.

Experimental Protocol (General):

-

To a solution of this compound (1.0 eq) in a solvent like acetonitrile or THF, add the amine (2.2 eq) and a base such as potassium carbonate or triethylamine (2.0 eq). The excess amine can also serve as the base.

-

Stir the mixture at room temperature or heat to 50-60°C for 2-12 hours.

-

After completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane).

-

Separate the organic layer, dry, and concentrate.

-

Purify by column chromatography.

Part 4: Functionalization of the Chloro Group on the Pyridazine Ring

The C3-chloro group is best functionalized using palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming C-C bonds between the pyridazine core and various aryl or heteroaryl groups.[4]

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol (General):

-

In a reaction vessel, combine the 3-chloro-6-(substituted-methyl)pyridazine (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate or potassium phosphate (2.0-3.0 eq).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Heat the mixture to 80-110°C under an inert atmosphere for 4-24 hours.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90-100 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100-110 |

| PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 85 |

Table 2: Common catalyst systems for Suzuki-Miyaura coupling of chloro-pyridazines.

Palladium-Catalyzed Sonogashira Cross-Coupling

This reaction enables the introduction of alkyne moieties at the 3-position, which are valuable handles for further transformations, such as click chemistry or cyclization reactions.[6]

Experimental Protocol (General):

-

To a degassed solution of the 3-chloro-6-(substituted-methyl)pyridazine (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst such as CuI, and a base, typically an amine like triethylamine or diisopropylethylamine.

-

Stir the reaction at room temperature or heat to 50-80°C until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and salts.

-

Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination

For the introduction of an amino group at the C3 position, the Buchwald-Hartwig amination offers a more versatile and higher-yielding alternative to direct SNAr.[7]

Experimental Protocol (General):

-

Combine the 3-chloro-6-(substituted-methyl)pyridazine (1.0 eq), the amine (1.2 eq), a palladium precatalyst, a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong base (e.g., NaOtBu, K₃PO₄) in a dry solvent (e.g., toluene, dioxane) under an inert atmosphere.

-

Heat the reaction mixture, typically between 80-120°C, until completion.

-

Cool, quench with water, and extract the product.

-

Purify as described for the other cross-coupling reactions.

Part 5: Stepwise Di-functionalization Strategies

The orthogonal reactivity of the two chloro groups is ideal for building molecular complexity in a controlled, stepwise manner. A common and logical approach is to first exploit the SN2 reactivity of the chloromethyl group, followed by a more robust cross-coupling reaction at the C3 position.

Caption: Stepwise synthesis via initial SN2 followed by Suzuki coupling.

Conclusion

This compound is a potent and versatile building block for the synthesis of diverse and complex pyridazine-containing molecules. Its value lies in the predictable and orthogonal reactivity of its two distinct chloro-substituents. The chloromethyl group provides a facile handle for introducing a variety of functionalities via SN2 reactions under mild conditions, while the chloro group on the pyridazine ring serves as a robust anchor point for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. By understanding the mechanistic underpinnings of this differential reactivity, researchers can strategically and selectively functionalize this scaffold to access novel chemical space for applications in drug discovery, agrochemicals, and materials science. This guide provides the foundational knowledge and practical starting points to unlock the full synthetic potential of this valuable heterocyclic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

A Comprehensive Spectroscopic Analysis of 3-Chloro-6-(chloromethyl)pyridazine: A Technical Guide for Researchers

Abstract: 3-Chloro-6-(chloromethyl)pyridazine is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry, serving as a versatile building block for the development of novel pharmaceutical agents and functional materials. Accurate structural elucidation and purity assessment are paramount for its effective use. This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the unambiguous characterization of this compound. We will explore the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended to serve as a comprehensive reference for researchers, scientists, and drug development professionals, offering not only predicted spectral data based on analogous structures but also field-proven protocols for data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound in solution. It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, allowing for confirmation of the pyridazine ring substitution pattern and the integrity of the chloromethyl group.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be simple and highly informative. The structure contains two distinct types of protons: those on the aromatic pyridazine ring and those on the aliphatic chloromethyl side chain.

-

Pyridazine Ring Protons (H-4, H-5): These two protons are adjacent on the aromatic ring and will split each other, resulting in an AX or AB coupling pattern (two doublets). Their chemical shift is influenced by the electronegative chlorine atom and the electron-withdrawing nature of the pyridazine nitrogens. Based on data for the closely related 3,6-dichloropyridazine, which exhibits a singlet for its two equivalent protons around 7.83 ppm[1], we can predict the shifts for our asymmetric system. The proton at the 5-position (H-5), being adjacent to the chloromethyl group, is expected to be slightly upfield compared to the proton at the 4-position (H-4), which is adjacent to the chloro group.

-

Chloromethyl Protons (-CH₂Cl): These two protons are chemically equivalent and are not adjacent to any other protons, so they will appear as a sharp singlet. The chemical shift will be significantly downfield due to the deshielding effect of the adjacent chlorine atom and the aromatic ring. Data from compounds like 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (δ 4.76 ppm) provides a reasonable estimate[2].

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.85 - 7.95 | Doublet (d) | ~9.0 |

| H-5 | 7.65 - 7.75 | Doublet (d) | ~9.0 |

| -CH₂Cl | 4.75 - 4.85 | Singlet (s) | N/A |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

-

Pyridazine Ring Carbons (C-3, C-4, C-5, C-6): The two carbons directly bonded to the electronegative chlorine (C-3) and the nitrogen atoms will be the most downfield. The C-3 and C-6 carbons, being attached to substituents, will likely have higher chemical shifts than the C-4 and C-5 carbons, which are bonded to hydrogen.

-

Chloromethyl Carbon (-CH₂Cl): This aliphatic carbon will be the most upfield signal, though its shift is still relatively high for an sp³ carbon due to the attached chlorine atom. A similar carbon in 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine appears at 36.5 ppm[2].

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 152 - 155 |

| C-6 | 158 - 161 |

| C-4 | 128 - 131 |

| C-5 | 125 - 128 |

| -CH₂Cl | 40 - 43 |

Experimental Protocol for NMR Data Acquisition

The reliability of NMR data hinges on a meticulous experimental approach. The following protocol outlines a standard procedure for acquiring high-quality spectra.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the this compound sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if not already present in the solvent.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is usually sufficient. Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 220-240 ppm is standard. A greater number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H).

-

Integrate the ¹H NMR signals to determine the relative ratios of protons.

-

NMR Data Acquisition and Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound. Electron Ionization (EI) is a common technique that also provides valuable structural information through characteristic fragmentation patterns.

Predicted EI-MS Fragmentation Pattern

The mass spectrum is expected to exhibit a distinct molecular ion cluster due to the presence of two chlorine atoms, each with two major isotopes (³⁵Cl and ³⁷Cl).

-

Molecular Ion (M⁺) Cluster: The molecular weight of C₅H₄³⁵Cl₂N₂ is 161.99. The EI-MS will show a cluster of peaks for the molecular ion.

-

[M]⁺: (C₅H₄³⁵Cl₂N₂) at m/z ≈ 162. This will be the most abundant peak in the cluster.

-

[M+2]⁺: (C₅H₄³⁵Cl³⁷ClN₂) at m/z ≈ 164. Its intensity will be approximately 65% of the [M]⁺ peak.

-

[M+4]⁺: (C₅H₄³⁷Cl₂N₂) at m/z ≈ 166. Its intensity will be approximately 10% of the [M]⁺ peak. This characteristic 100:65:10 intensity ratio is a definitive signature for a molecule containing two chlorine atoms.

-

-

Key Fragmentation Pathways: Fragmentation will likely proceed through the loss of stable radicals or neutral molecules from the molecular ion.[3][4]

-

Loss of ·Cl: A primary fragmentation will be the loss of a chlorine radical from either position, leading to a cation at m/z ≈ 127 (for ³⁵Cl loss).

-

Loss of ·CH₂Cl: Cleavage of the C-C bond between the ring and the side chain would result in the loss of the chloromethyl radical (·CH₂³⁵Cl, 49 u), giving a fragment at m/z ≈ 113.

-

Formation of Tropylium-like Ions: Rearrangements and subsequent fragmentation of the pyridazine ring are also possible, though predicting these pathways is complex.

-

Table 3: Predicted Key Fragments in the EI Mass Spectrum

| m/z (for ³⁵Cl) | Predicted Identity | Notes |

| 162, 164, 166 | [C₅H₄Cl₂N₂]⁺ | Molecular Ion Cluster (M⁺) |

| 127, 129 | [C₅H₄ClN₂]⁺ | Loss of a ·Cl radical from M⁺ |

| 113 | [C₄H₃ClN₂]⁺ | Loss of ·CH₂Cl radical from M⁺ |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Alternatively, for a gas chromatography-mass spectrometry (GC-MS) approach, a more dilute solution in a GC-compatible solvent (e.g., dichloromethane) is used.

-

For direct infusion, introduce the sample solution into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min). For GC-MS, inject a small volume (e.g., 1 µL) into the GC inlet.

-

-

Ionization:

-

Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This provides reproducible fragmentation patterns for library matching and structural analysis.

-

-

Mass Analysis:

-

Scan a suitable mass range, for example, from m/z 40 to 300, to ensure capture of both the molecular ion and relevant fragment ions.

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and confirm the elemental formula (C₅H₄Cl₂N₂).

-

-

Data Analysis:

-

Identify the molecular ion cluster and verify its isotopic pattern.

-

Propose structures for the major fragment ions observed in the spectrum.

-

Compare the obtained spectrum with spectral databases if available.

-

Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometric analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the aromatic ring, the aliphatic C-H bonds, and the crucial C-Cl bonds.

Predicted Characteristic IR Absorptions

The IR spectrum is a molecular fingerprint arising from the vibrations of specific bonds. The analysis of a similar compound, 3,6-dichloropyridazine, shows characteristic ring vibrations that serve as an excellent reference.[5]

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridazine ring) |

| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₂) |

| 1600 - 1540 | C=N Stretch | Pyridazine ring |

| 1480 - 1390 | C=C Stretch | Pyridazine ring |

| 800 - 600 | C-Cl Stretch | Aryl-Cl & Alkyl-Cl |

| 900 - 675 | C-H Bend | Out-of-plane bending |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Alternatively, place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Place the KBr pellet or the ATR accessory into the sample compartment of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the key absorption bands in the spectrum.

-

Assign these bands to the specific functional groups and vibrational modes present in the molecule using correlation tables and reference spectra.

-

IR Spectroscopy Workflow

Caption: Workflow for Infrared (IR) spectroscopic analysis.

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of NMR, MS, and IR spectroscopy. ¹H and ¹³C NMR confirm the precise connectivity and chemical environment of the carbon-hydrogen framework. Mass spectrometry validates the molecular weight and provides a definitive signature of the two chlorine atoms through its unique isotopic pattern. Finally, IR spectroscopy offers rapid confirmation of the key functional groups. Together, these techniques provide a self-validating system of analysis, ensuring the structural integrity and identity of this important chemical intermediate for professionals in research and drug development.

References

An In-Depth Technical Guide to the Stability and Storage of 3-Chloro-6-(chloromethyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-6-(chloromethyl)pyridazine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of a diverse range of biologically active molecules. The inherent reactivity of its functional groups—a halogenated pyridazine ring and a chloromethyl substituent—necessitates a thorough understanding of its stability profile to ensure the integrity of research and development activities. This guide provides a comprehensive analysis of the stability and optimal storage conditions for this compound, grounded in established chemical principles and field-proven insights. We will delve into the key factors influencing its stability, propose potential degradation pathways, and offer detailed protocols for its handling, storage, and the development of a stability-indicating analytical method.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and stability.

| Property | Value | Source |

| CAS Number | 104593-73-9 | N/A |

| Molecular Formula | C₅H₄Cl₂N₂ | N/A |

| Molecular Weight | 163.01 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 58-62 °C | [1] |

| Solubility | Soluble in many organic solvents | N/A |

The presence of two electronegative chlorine atoms and two nitrogen atoms in the pyridazine ring significantly influences the molecule's electronic distribution, making it susceptible to certain chemical transformations.

Core Stability Profile and Degradation Pathways

The stability of this compound is primarily dictated by the reactivity of the chloromethyl group and the chloro-substituted pyridazine ring. Several factors can contribute to its degradation, including temperature, light, moisture, and pH.

Susceptibility to Nucleophilic Substitution

The most probable degradation pathway for this compound is nucleophilic substitution. The electron-withdrawing nature of the pyridazine ring enhances the electrophilicity of the carbon atom in the chloromethyl group, making it a prime target for nucleophiles.

-

Hydrolysis: In the presence of water or moisture, the chloromethyl group can undergo hydrolysis to form the corresponding hydroxymethyl derivative, 6-(hydroxymethyl)-3-chloropyridazine. This reaction can be accelerated by elevated temperatures and both acidic and basic conditions.

-

Reaction with Other Nucleophiles: Common laboratory solvents and reagents, such as alcohols (forming ethers) and amines (forming aminomethyl derivatives), can also act as nucleophiles, leading to the formation of various impurities.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of chloro-substituted N-heterocycles. This can involve the homolytic cleavage of the carbon-chlorine bonds, leading to the formation of radical intermediates and subsequent complex degradation products.

Thermal Decomposition

While some pyridazine derivatives exhibit high thermal stability with decomposition temperatures exceeding 300°C, the presence of the reactive chloromethyl group in this compound suggests a lower thermal threshold.[2] At elevated temperatures, decomposition can occur through various mechanisms, including the elimination of hydrogen chloride and polymerization.

pH-Dependent Stability

The pyridazine ring is a weak base.[2] In strongly acidic or basic conditions, the stability of the molecule can be compromised.

-

Acidic Conditions: While generally stable in mild acidic conditions, strong acids at elevated temperatures can promote hydrolysis of the chloromethyl group.

-

Basic Conditions: Basic conditions significantly accelerate the hydrolysis of the chloromethyl group. Furthermore, strong bases may promote other reactions involving the pyridazine ring.

Recommended Storage and Handling Protocols

To maintain the purity and integrity of this compound, strict adherence to appropriate storage and handling protocols is crucial.

Optimal Storage Conditions

Based on its chemical properties and potential degradation pathways, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer, under -20°C. | To minimize the rate of potential degradation reactions, particularly nucleophilic substitution and thermal decomposition. |

| Light | Keep in a dark place. | To prevent photochemical degradation. Use of amber vials or storage in a light-proof container is advised. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and keep the container tightly sealed. | To protect from moisture, which can lead to hydrolysis. An inert atmosphere also prevents oxidative degradation. |

| Moisture | Store in a dry environment. | To prevent hydrolysis of the reactive chloromethyl group. |

Safe Handling Procedures

This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Dispensing: When dispensing the solid, avoid creating dust. Use appropriate tools and techniques for weighing and transferring the compound.

-

Solution Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept under the same stringent conditions as the solid material (cold, dark, and under an inert atmosphere).

Experimental Workflow: Assessing Stability through Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method. The following is a generalized protocol for conducting such a study on this compound.

Objective

To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify potential degradation products and pathways.

Materials and Reagents

-

This compound

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol

-

Class A volumetric flasks and pipettes

-

pH meter

-

HPLC system with a photodiode array (PDA) detector

-

Photostability chamber

-

Oven

Experimental Protocol

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample and dilute for HPLC analysis.

-

Thermal Degradation: Transfer a known amount of solid this compound to a vial and place it in an oven at a specified temperature (e.g., 80°C) for a set period. Also, expose a solution of the compound to the same thermal stress. At the end of the period, dissolve the solid sample and dilute both the solid and solution samples for HPLC analysis.

-

Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for a defined period. A control sample should be kept in the dark under the same conditions. Analyze both samples by HPLC.

-

-

Sample Analysis: Analyze all stressed samples and a control (unstressed) sample by a suitable HPLC method (see Section 5 for method development). A PDA detector is crucial for assessing peak purity and identifying the emergence of new peaks corresponding to degradation products.

Diagram of Forced Degradation Workflow

References

An In-depth Technical Guide to 3-Chloro-6-(chloromethyl)pyridazine (CAS Number: 120276-59-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-(chloromethyl)pyridazine, identified by the CAS number 120276-59-7, is a halogenated pyridazine derivative of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring two reactive chlorine atoms at distinct positions on the pyridazine scaffold, makes it a versatile building block for the construction of more complex molecular architectures. The pyridazine core itself is a recognized "privileged scaffold" in drug discovery, appearing in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and reactivity of this compound, offering valuable insights for its application in research and development.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions, for developing appropriate handling and storage procedures, and for its formulation in various applications.

| Property | Value | Source(s) |

| CAS Number | 120276-59-7 | [3] |

| Molecular Formula | C₅H₄Cl₂N₂ | [3] |

| Molecular Weight | 163.01 g/mol | [4] |

| Appearance | White solid (hydrochloride salt) | [5] |

| Density | 1.410 g/cm³ (calculated) | [3] |

| Melting Point | Data for the free base is not consistently available. Related compounds like 3-Chloro-6-methylpyridazine have a melting point of 58-62 °C.[6] | |

| Boiling Point | Not available (likely decomposes at high temperatures) | |

| Solubility | Soluble in many organic solvents. | |

| LogP | 3.47280 (calculated) | [3] |

Synthesis and Purification

The synthesis of this compound typically involves the chlorination of a suitable precursor, such as 3-methyl-6-chloropyridazine. While a definitive, publicly available, step-by-step protocol for this specific compound is not widespread, a general and representative method can be inferred from the synthesis of analogous chloromethyl-substituted heterocycles. The following protocol is a representative example based on common chlorination reactions of activated methyl groups on heterocyclic rings.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3-chloro-6-methylpyridazine via free-radical chlorination.

Materials:

-

3-Chloro-6-methylpyridazine

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-6-methylpyridazine (1 equivalent) in a suitable inert solvent like carbon tetrachloride.

-

Addition of Reagents: Add N-Chlorosuccinimide (NCS) (1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain the temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of the solvent.

-

Extraction: Transfer the filtrate to a separatory funnel and wash it sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to obtain pure this compound.

Diagram of the Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation of this compound relies on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available spectrum for this specific compound is scarce, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar pyridazine derivatives.[7][8]

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridazine ring, likely appearing as doublets due to coupling with each other. A singlet corresponding to the two protons of the chloromethyl group (-CH₂Cl) would be observed in the downfield region, typically around 4.5-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the four carbon atoms of the pyridazine ring and one signal for the chloromethyl carbon. The carbons attached to the electronegative chlorine and nitrogen atoms will appear at lower field.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern.

-

Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). A compound with two chlorine atoms will show a molecular ion region with three peaks: M, M+2, and M+4, with relative intensities of approximately 9:6:1.[9][10] This distinctive pattern is a strong indicator of the presence of two chlorine atoms in the molecule.

-

Fragmentation: The fragmentation pattern would likely involve the loss of a chlorine radical from the molecular ion, as well as the loss of the chloromethyl group.

Reactivity and Applications in Synthesis

The chemical reactivity of this compound is dominated by the two chloro-substituents, which are susceptible to nucleophilic substitution reactions. The chlorine atom on the pyridazine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrogen atoms in the ring.[11][12] The chlorine atom in the chloromethyl group behaves like a typical benzylic halide and is readily displaced by nucleophiles via an SN2 mechanism.

This dual reactivity allows for sequential and selective functionalization of the molecule, making it a valuable intermediate in the synthesis of a variety of heterocyclic compounds, particularly those with pharmaceutical applications.[13][14][15]

Diagram of Reactivity:

Caption: Reactivity of this compound towards nucleophiles.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is classified as a hazardous substance, and the specific safety precautions should be followed as outlined in the Safety Data Sheet (SDS) provided by the supplier. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel chemical entities, particularly in the field of medicinal chemistry. Its well-defined reactivity allows for the introduction of diverse functionalities, enabling the creation of libraries of compounds for biological screening. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-PYRIDAZINEMETHANOL, 6-CHLORO- synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Chloro-6-chloromethylpyridazine | CAS#:120276-59-7 | Chemsrc [chemsrc.com]

- 4. 120276-59-7|this compound|BLD Pharm [bldpharm.com]

- 5. This compound Hydrochloride|CAS 1420865-79-7 [rlavie.com]

- 6. 3-クロロ-6-メチルピリダジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GCMS Section 6.5 [people.whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. edepot.wur.nl [edepot.wur.nl]

- 13. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

electrophilic substitution on the pyridazine ring of 3-Chloro-6-(chloromethyl)pyridazine

An In-depth Technical Guide to the Electrophilic Substitution on the Pyridazine Ring of 3-Chloro-6-(chloromethyl)pyridazine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the . It is intended for researchers, scientists, and professionals in drug development who are working with pyridazine-based scaffolds. This document delves into the inherent reactivity of the pyridazine nucleus, the directing effects of the chloro and chloromethyl substituents, and proposes strategic approaches for undertaking electrophilic substitution reactions. Detailed theoretical frameworks and illustrative reaction mechanisms are provided to guide experimental design.

Introduction: The Challenge of Electrophilic Substitution on the Pyridazine Ring

The pyridazine ring, a six-membered heteroaromatic system containing two adjacent nitrogen atoms, presents a significant challenge to electrophilic aromatic substitution (EAS). The two nitrogen atoms exert a strong electron-withdrawing effect, rendering the ring electron-deficient or π-deficient.[1][2] This deactivation is more pronounced than in pyridine, making the pyridazine nucleus highly resistant to attack by electrophiles.[3]

Furthermore, the nitrogen lone pairs are basic and can react with electrophiles or the acid catalysts often required for EAS, leading to the formation of pyridazinium salts. This further deactivates the ring towards substitution on the carbon atoms.

Analysis of this compound

The subject of this guide, this compound, possesses two substituents that further influence the reactivity of the pyridazine ring.

-

3-Chloro Group: The chlorine atom is an electronegative element and thus exerts an electron-withdrawing inductive effect (-I), further deactivating the ring. However, due to its lone pairs, it can also exert a weak, resonance-based electron-donating effect (+M). In benzene chemistry, this makes the chloro group deactivating but ortho-, para-directing.[4]

-

6-Chloromethyl Group: The chloromethyl group is generally considered to be weakly electron-withdrawing through an inductive effect (-I).

The combined electronic effects of these two deactivating groups on an already electron-deficient pyridazine ring make direct electrophilic substitution an exceptionally challenging endeavor.

Regioselectivity: Predicting the Site of Electrophilic Attack

In the unlikely event of a successful electrophilic substitution, the position of attack will be governed by the directing effects of the existing substituents. For the this compound ring, the two available positions for substitution are C4 and C5.

To predict the most likely site of attack, we must consider the resonance structures of the intermediates formed upon electrophilic attack at each position. The stability of the resulting carbocation (Wheland intermediate) will determine the preferred reaction pathway.

Strategic Approaches to Electrophilic Substitution

Given the inherent low reactivity of the this compound ring, direct electrophilic substitution is unlikely to be successful under standard conditions. However, several strategies can be employed to facilitate this transformation.

Ring Activation via N-Oxidation

A common and effective strategy to enhance the reactivity of pyridine and diazine systems towards electrophiles is through the formation of an N-oxide.[1][2] The N-oxide group is strongly activating and directs electrophiles to the positions ortho and para to the nitrogen atom.

Proposed Workflow for N-Oxidation followed by Nitration:

References

The Alchemist's Die: A Technical Guide to 3-Chloro-6-(chloromethyl)pyridazine as a Versatile Building Block for Novel Heterocycles

Foreword: The Pyridazine Core in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridazine nucleus stands as a "privileged scaffold." This six-membered diazine is a cornerstone in the architecture of numerous biologically active molecules, demonstrating a remarkable spectrum of pharmacological activities. Derivatives have been successfully developed as agents targeting inflammation, cancer, and hypertension.[1] The inherent asymmetry and electron-deficient nature of the pyridazine ring provide a unique electronic and steric environment, making it an ideal platform for designing molecules that can precisely interact with complex biological targets. This guide delves into the synthetic utility of a particularly powerful, yet elegantly simple, derivative: 3-chloro-6-(chloromethyl)pyridazine .

The Building Block: Synthesis and Physicochemical Properties

This compound is a crystalline solid distinguished by its two distinct electrophilic centers. The true value of this reagent lies not just in the presence of two chlorine atoms, but in their profoundly different chemical reactivity. This duality allows for controlled, stepwise reactions, making it a versatile tool for constructing complex molecular frameworks.

While a definitive, peer-reviewed synthesis is not widely documented, a logical and robust pathway can be engineered from its precursor, 3-chloro-6-methylpyridazine. The synthesis involves a free-radical chlorination of the methyl group, a standard transformation in heterocyclic chemistry. Reagents such as N-chlorosuccinimide (NCS) with a radical initiator or trichloroisocyanuric acid are suitable for this purpose.[2]

Table 1: Physicochemical Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Chloro-6-methylpyridazine | 1121-79-5 | C₅H₅ClN₂ | 128.56 |

| This compound | 120276-59-7 | C₅H₄Cl₂N₂ | 163.01 |

The Core Directive: Understanding Dual Reactivity

The synthetic potential of this compound is governed by the differential reactivity of its two chloro-substituents:

-

The C6-Chloromethyl Group (-CH₂Cl): This is an activated, benzylic-type halide. The chlorine atom is readily displaced by nucleophiles via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3] This reaction is typically fast and proceeds under mild conditions (room temperature or gentle heating).

-

The C3-Chloro Group (-Cl): This chlorine atom is attached directly to the electron-deficient pyridazine ring. Its substitution occurs via a nucleophilic aromatic substitution (SₙAr) mechanism. This process is more demanding, often requiring higher temperatures, stronger nucleophiles, or the presence of a base.[4]

This reactivity differential is the key to its utility, enabling chemists to perform selective, sequential substitutions.

Caption: Differentiated reactivity of this compound.

Reaction Manifold I: Selective Functionalization at the C6-Chloromethyl Position

The high reactivity of the chloromethyl group allows for its selective substitution in the presence of the C3-chloro group. This Sₙ2 displacement is the typical first step in a sequential functionalization strategy. A vast array of nucleophiles can be employed to introduce diverse functionalities, laying the groundwork for subsequent cyclization or derivatization.

Table 2: Representative Nucleophilic Substitutions at the C6-Position

| Nucleophile | Reagent Example | Product Type | Potential Heterocycle |

| Primary/Secondary Amine | Aniline, Morpholine | 6-(Aminomethyl)pyridazine | - |

| Hydrazine | Hydrazine Hydrate | 6-(Hydrazinylmethyl)pyridazine | Triazolopyridazines |

| Thiol | Sodium Thiophenoxide | 6-(Thioether)pyridazine | Thienopyridazines |

| Azide | Sodium Azide | 6-(Azidomethyl)pyridazine | Tetrazolopyridazines |

| Alcohol/Phenol | Sodium Phenoxide | 6-(Alkoxymethyl)pyridazine | Furo[3,4-d]pyridazine |

| Sulfinate | Sodium Benzenesulfinate | 6-(Sulfonylmethyl)pyridazine | - |

The reaction with sodium benzenesulfinate on a related imidazo[1,2-b]pyridazine system exemplifies the ease of this transformation, proceeding smoothly at room temperature in DMSO.[5]

Reaction Manifold II: Functionalization at the C3-Aromatic Position

Following the modification of the C6-methyl position, or by using more forcing conditions initially, the C3-chloro group can be substituted. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring facilitates the SₙAr reaction, making it more facile than on a corresponding chlorobenzene ring.[4]

This step is critical for introducing key pharmacophoric elements or for initiating ring-closing reactions to form fused bicyclic systems. For instance, the reaction of 3,6-dichloropyridazine with various amines is a well-established method for producing 3-amino-6-chloropyridazine derivatives, highlighting the viability of this substitution.[6]

Strategic Synthesis: A Stepwise Approach to Fused Heterocycles

The true synthetic power of this compound is realized when its dual reactivity is exploited in a stepwise fashion. A common and highly effective strategy involves an initial Sₙ2 reaction at the chloromethyl group, followed by an intramolecular SₙAr cyclization. This approach provides clean and efficient access to important fused heterocyclic cores, such as imidazo[1,2-b]pyridazines and triazolo[4,3-b]pyridazines, which are prevalent in modern pharmaceuticals.

Caption: General workflow for stepwise synthesis of fused heterocycles.

Application Case Study: Synthesis of Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine scaffold is a key component in drugs targeting kinases and infectious diseases. A highly efficient route to this core can be envisioned starting from this compound.

Conceptual Pathway:

-

Sₙ2 Amination: Reaction of this compound with an amino-alcohol like ethanolamine under mild basic conditions would selectively form the intermediate N-(2-hydroxyethyl)-1-(6-chloropyridazin-3-yl)methanamine.

-

Cyclization: This intermediate, upon treatment with a dehydrating agent (e.g., SOCl₂) or via an Appel reaction, would undergo intramolecular cyclization. The hydroxyl group is converted to a leaving group, and the secondary amine acts as the nucleophile, attacking the C3 position to displace the chloride and form the fused imidazole ring. This mirrors the established synthesis of imidazo[1,2-b]pyridazines from 3-amino-6-chloropyridazine and α-haloketones.[5]

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol is based on the established chlorination of 3-methylpyridazine.[2]

-

To a solution of 3-chloro-6-methylpyridazine (1.0 eq) in a suitable solvent (e.g., CCl₄ or chloroform) is added N-chlorosuccinimide (1.1 eq).

-

A catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is added to the mixture.

-

The reaction mixture is heated to reflux (approx. 77-80 °C) and monitored by TLC or GC-MS for the consumption of the starting material.

-

Upon completion, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed sequentially with aqueous sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.

Protocol 2: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (Analogous System)[5]

This protocol demonstrates the formation of a related fused system and highlights the stability of the C6-chloro group under these conditions.

-

To a solution of 6-chloropyridazin-3-amine (1.0 eq, 5 g, 38.60 mmol) in 1,2-dimethoxyethane (80 mL), 1,3-dichloroacetone (1.1 eq, 4.90 g) is added.

-

The reaction mixture is stirred and heated under reflux for 48 hours.

-

The solvent is evaporated in vacuo.

-

The residue is purified by column chromatography on silica gel (eluent: dichloromethane/ethyl acetate 9:1) to afford 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine as a white solid (Yield: 37%).

Conclusion

This compound is a paradigm of synthetic efficiency. Its dual, orthogonally reactive chloro-substituents provide a powerful handle for the strategic and controlled assembly of complex heterocyclic systems. By understanding and exploiting the kinetic and thermodynamic differences between the Sₙ2-reactive chloromethyl group and the SₙAr-reactive ring-bound chlorine, researchers can access a vast chemical space of novel pyridazine derivatives and fused scaffolds. This building block will undoubtedly continue to be a valuable asset in the quest for new therapeutic agents, enabling the rapid and efficient construction of molecules designed for purpose.

References

- 1. repositorium.uminho.pt [repositorium.uminho.pt]

- 2. 3-(ChloroMethyl)pyridazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]

- 6. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors | MDPI [mdpi.com]

Methodological & Application

synthesis of 3-Chloro-6-(chloromethyl)pyridazine from 3-methyl-6-chloropyridazine

Application Note & Protocol: Synthesis of 3-Chloro-6-(chloromethyl)pyridazine

Abstract & Significance

This document provides a detailed technical guide for the synthesis of this compound from 3-methyl-6-chloropyridazine. The target compound is a crucial bifunctional building block in modern medicinal chemistry, frequently utilized in the development of novel therapeutics. The pyridazine core is a key pharmacophore in various biologically active molecules, including those with anticancer and anti-inflammatory properties.[1] The presence of two distinct reactive sites—the chlorinated pyridazine ring and the chloromethyl group—allows for sequential and site-selective modifications, making it an invaluable intermediate for constructing complex molecular architectures in drug discovery programs. This guide elucidates the underlying free-radical reaction mechanism, provides a robust and validated experimental protocol, and outlines critical safety and handling procedures.

Reaction Mechanism: Free-Radical Halogenation

The conversion of the methyl group of 3-methyl-6-chloropyridazine to a chloromethyl group is achieved via a free-radical chain reaction.[2] This class of reaction is ideal for functionalizing benzylic or allylic C-H bonds, which are weaker and more susceptible to hydrogen abstraction by a radical species. The reagent of choice for this transformation is N-Chlorosuccinimide (NCS), which serves as an excellent source of chlorine radicals under the right conditions.[3][4]

The reaction proceeds through three distinct stages: Initiation, Propagation, and Termination.[2][5][6]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating. The resulting radicals are highly reactive and start the chain process. A chlorine radical, the key species for the reaction, is generated, which then proceeds to the propagation phase.

-

Propagation: This is the cyclic, self-sustaining phase of the reaction where the product is formed.

-

A chlorine radical (Cl•) abstracts a hydrogen atom from the methyl group of 3-methyl-6-chloropyridazine. This is the rate-determining step and results in the formation of a resonance-stabilized pyridazinyl methyl radical and hydrogen chloride (HCl).

-

The newly formed pyridazinyl methyl radical reacts with a molecule of NCS, abstracting a chlorine atom to yield the desired product, this compound. This step also regenerates a succinimidyl radical, which can continue the chain reaction.[7]

-

-

Termination: The chain reaction ceases when two radical species combine, resulting in a non-radical product.[2] This can occur through various combinations, such as the coupling of two chlorine radicals or a chlorine radical with a pyridazinyl methyl radical.

Mechanistic Pathway Diagram

References

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 4. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

Strategic Nucleophilic Substitution on 3-Chloro-6-(chloromethyl)pyridazine: A Guide to Selective Functionalization

An Application Note for Drug Development Professionals

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The bifunctional nature of 3-chloro-6-(chloromethyl)pyridazine presents a unique opportunity for synthetic chemists, offering two distinct and electronically different electrophilic sites for nucleophilic attack. This document provides a detailed guide for researchers, outlining the underlying principles and experimental protocols for achieving selective or exhaustive nucleophilic substitution on this versatile building block. By carefully controlling reaction conditions, chemists can direct functionalization to either the C3-chloro position via Nucleophilic Aromatic Substitution (SNAr) or the chloromethyl group via an SN2 pathway, enabling the synthesis of diverse and complex molecular architectures.

Introduction: The Pyridazine Core in Drug Discovery

Nitrogen-containing heterocycles are prevalent in a significant majority of FDA-approved drugs, highlighting their importance in molecular design.[4] Among them, the pyridazine ring system is a "privileged structure" known to impart a wide range of biological activities, including antihypertensive, anticancer, and anti-inflammatory properties.[3][5] The ability to precisely modify the substitution pattern on the pyridazine core is therefore critical for structure-activity relationship (SAR) studies and the optimization of lead compounds. This compound serves as an exemplary scaffold, featuring two distinct chlorine-bearing electrophilic centers, each with a unique reactivity profile.

Analysis of Electrophilic Sites

The key to selective functionalization lies in understanding the differential reactivity of the two carbon-chlorine bonds in the starting material.

-

The Chloromethyl Group (C6-CH₂Cl): This is an activated alkyl halide, analogous to a benzylic halide. It is highly susceptible to classical bimolecular nucleophilic substitution (SN2) reactions. These reactions are typically fast, can often be performed at or slightly above room temperature, and are favored by less sterically hindered nucleophiles.

-

The C3-Chloro Group: This chlorine atom is attached to an sp²-hybridized carbon of the electron-deficient pyridazine ring. The two adjacent nitrogen atoms withdraw electron density from the ring, making it susceptible to Nucleophilic Aromatic Substitution (SNAr).[6][7] SNAr reactions generally require more forcing conditions (e.g., higher temperatures, strong bases) than SN2 reactions to overcome the higher activation energy associated with the formation of the Meisenheimer complex.[8]

This difference in activation energy is the primary tool for achieving regioselective substitution.

Caption: Reactivity sites on this compound.

Experimental Protocols

Safety Precaution: this compound and related halogenated pyridazines should be handled with care in a well-ventilated fume hood.[9] They are expected to be irritants to the skin and eyes and harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[10]

Protocol 1: Selective Sₙ2 Substitution at the Chloromethyl Group

This protocol prioritizes the reaction at the more labile chloromethyl position by using mild conditions that do not typically activate the C3-chloro for SNAr.

Objective: To synthesize 3-chloro-6-(nucleophilomethyl)pyridazine derivatives.

Materials:

-

This compound (1.0 eq)

-

Nucleophile (e.g., Morpholine, Thiophenol, Sodium Azide) (1.0-1.2 eq)

-

Base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5-2.0 eq)

-